Guan-fu base A

説明

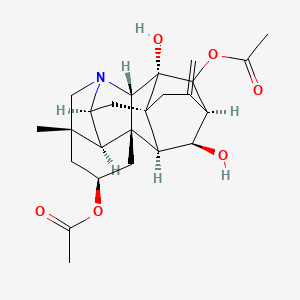

Guan-fu base A is a novel alkaloid first isolated from the tuber of Aconitum coreanum in China. It represents a significant compound for its pharmacological properties, particularly in the context of anti-arrhythmic activities. This introduction focuses on the synthesis, molecular structure, chemical reactions, and properties of Guan-fu base A.

Synthesis Analysis

The synthesis of Guan-fu base A involves complex organic reactions starting from natural precursors found in Aconitum coreanum. The process includes the extraction and purification of the compound, which is critical for obtaining it in a form suitable for further analysis and application. While specific synthesis routes are proprietary or not detailed in the available literature, the general approach involves isolating the alkaloid through solvent extraction followed by chromatographic techniques to ensure purity.

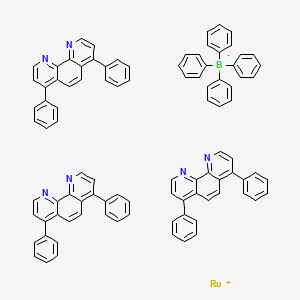

Molecular Structure Analysis

The molecular structure of Guan-fu base A has been elucidated through crystallographic and spectroscopic methods. Studies have shown that Guan-fu base A belongs to the diterpenoid alkaloids, featuring a complex structure with multiple rings and functional groups. Crystal structure analysis reveals its configuration and stereochemistry, providing insights into its biological interactions and reactivity (Chen, 1984).

Chemical Reactions and Properties

Guan-fu base A engages in various chemical reactions due to its functional groups. It can undergo derivatization to enhance its detection in biological samples or modify its pharmacological properties. For example, reaction with trifluoroacetic anhydride allows for its analysis in plasma via GC-MS, indicating its active transformation within biological systems (Yang Ll et al., 1992).

Physical Properties Analysis

The physical properties of Guan-fu base A, such as solubility, melting point, and crystal form, are essential for its application in pharmaceutical formulations. It crystallizes in the orthorhombic system, indicating its stable solid-state form suitable for further processing and formulation (Chen Shi‐Zhi et al., 1984).

Chemical Properties Analysis

Guan-fu base A exhibits a range of chemical properties, including reactivity with various reagents and stability under different conditions. Its chemical stability, interaction with biological molecules, and reactivity under physiological conditions are crucial for its effectiveness as a pharmacological agent. The compound's ability to interact with sodium channels and affect cardiac action potentials highlights its specific chemical-biological interaction mechanisms (H. Z. Chen et al., 1989).

科学的研究の応用

Treatment of Arrhythmia

- Scientific Field: Cardiovascular Therapeutics

- Summary of Application: GFA is used as a substitute for propafenone in the treatment of arrhythmia . It is administered via injection .

- Methods of Application: The efficacy of GFA was determined through a systematic review and meta-analysis of randomized controlled trials . The main outcome measures were efficacy for supraventricular tachycardia and premature ventricular beats .

Inhibition of Cytochrome P450 (CYP2D6)

- Scientific Field: Drug Metabolism & Disposition

- Summary of Application: GFA, an antiarrhythmic alkaloid of Aconitum coreanum, is a potent noncompetitive inhibitor of CYP2D6 . It is currently in a phase IV clinical trial in China .

- Methods of Application: The potency and specificity of GFA CYP2D6 inhibition were characterized based on dextromethorphan O-demethylation, a CYP2D6 probe substrate of activity in human, monkey, and dog liver microsomes .

- Results: GFA was found to be a potent noncompetitive inhibitor of CYP2D6, with an inhibition constant K = 1.20 ± 0.33 μM in human liver microsomes and K = 0.37 ± 0.16 μM for the human recombinant form . It was also found to be a potent competitive inhibitor of CYP2D in monkey and dog microsomes .

Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)

- Scientific Field: Cardiovascular Therapeutics

- Summary of Application: GFA showed unambiguous therapeutic efficacy on PSVT, paroxysmal atrioventricular reentrant tachycardia, and ventricular tachycardia .

- Methods of Application: The efficacy of GFA was determined through clinical studies .

- Results: GFA was found to have reliable safety in humans .

Inhibition of Cytochrome P450 (P450) Drug Metabolism

Safety And Hazards

Guan-fu base A should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In clinical trials, the most common side effects were numbness in the mouth, lips, tongue, and around the mouth, as well as dizziness, headache, and nausea .

特性

IUPAC Name |

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19?,20-,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNUSOJAYIHLNS-CGMBEVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6(C([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanfu base A | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)